6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Description
Properties
IUPAC Name |
6-benzyl-1-ethyl-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylpyrazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN6O3/c1-3-34-25-24(19(2)29-34)32(27(37)33(26(25)36)17-20-7-5-4-6-8-20)18-23(35)31-15-13-30(14-16-31)22-11-9-21(28)10-12-22/h4-12H,3,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNDJEQNRNPWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS Number: 1358480-83-7) is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 504.6 g/mol. The structure incorporates a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. The inclusion of a fluorophenyl piperazine moiety is significant as it often enhances the pharmacological profile of compounds.
| Property | Value |
|---|---|
| CAS Number | 1358480-83-7 |
| Molecular Formula | C27H29FN6O3 |
| Molecular Weight | 504.6 g/mol |
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidine have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological activity. Compounds containing piperazine rings are frequently investigated for their effects on neurotransmitter systems. Research has indicated that related compounds can act as serotonin and dopamine receptor modulators, which may contribute to their efficacy in treating neurological disorders.
Enzyme Inhibition
One of the critical aspects of the biological activity of this compound is its potential as an enzyme inhibitor. For example, similar compounds have been studied for their inhibitory action on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy. Inhibitory constants (IC50) for related compounds have been reported in the micromolar range, indicating a significant potential for therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the benzyl and piperazine moieties can significantly influence potency and selectivity towards specific biological targets. For example:
- Fluorination at specific positions on the aromatic rings has been shown to enhance binding affinity to target proteins.
- Alkyl substitutions on the piperazine ring can alter lipophilicity and membrane permeability, affecting bioavailability.
Case Studies
Several case studies have investigated the biological effects of structurally related compounds:
- Anticancer Activity : A study demonstrated that pyrazolo[4,3-d]pyrimidines induce apoptosis in breast cancer cells through mitochondrial pathways.
- Neuroprotective Effects : Another research highlighted that derivatives with piperazine showed neuroprotective effects against oxidative stress in neuronal cell lines.
- Enzyme Inhibition : A comparative study revealed that certain analogs exhibited competitive inhibition against BuChE with IC50 values ranging from 0.1 to 10 µM.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Scaffold Impact :
- Pyrazolo[4,3-d]pyrimidine derivatives (e.g., LGR 1404) exhibit enhanced anti-angiogenic and kinase inhibitory activity compared to purine-based compounds due to improved hydrophobic interactions with target proteins . The target compound’s scaffold likely confers similar advantages.
Substituent Effects: The 4-(4-fluorophenyl)piperazine group in the target compound is structurally analogous to arylpiperazine moieties in selective serotonin reuptake inhibitors (SSRIs) and adenosine receptor antagonists. This substituent may enhance binding to G-protein-coupled receptors (GPCRs) like A3AR, as seen in related compounds with Ki values <1 nM .
Biological Activity: Kinase Inhibition: The target compound’s pyrazolo[4,3-d]pyrimidine core aligns with CDK2 inhibitors (e.g., Dinaciclib analogs), but its substituents may shift selectivity toward other kinases or receptors .
Synthetic Accessibility: The compound’s synthesis likely involves multi-component reactions (MCRs) similar to those in , using pyrazolone precursors and nucleophilic substitutions for piperazine incorporation. Yield optimization may require catalyst systems like SBA-Pr-SO3H, as reported for pyrano[2,3-d]pyrimidines .
Research Implications
- Structural Optimization: Introducing 7-acylamino groups (as in ) could further enhance A3AR selectivity.
- Solubility: The 4-fluorophenylpiperazine moiety may improve aqueous solubility compared to fully lipophilic analogs (e.g., thieno[2,3-d]pyrimidines in ), but formulation studies are needed.
- In Vivo Efficacy : Preclinical testing in angiogenesis or cancer models is warranted, given the scaffold’s proven efficacy in related contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
